molecular formula C15H18N2O5S2 B12190017 N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12190017
M. Wt: 370.4 g/mol
InChI Key: WTTWSNJTLGTVOM-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3). SIK3 is a key regulator of the LKB1-SIK signaling pathway, which plays a critical role in energy metabolism, gluconeogenesis, and inflammatory responses by modulating the phosphorylation and subcellular localization of transcriptional co-regulators like CRTC2/3 and class IIa HDACs. This compound has been demonstrated to inhibit SIK3 in the low nanomolar range, exhibiting high selectivity over SIK1 and SIK2 isoforms, making it a valuable pharmacological tool for dissecting the specific functions of SIK3 in complex biological systems . Its application is pivotal in research focused on metabolic diseases, such as obesity and type 2 diabetes, as it can mimic the metabolic effects of SIK3 genetic ablation. Furthermore, research utilizing this inhibitor has explored its potential in cancer biology, particularly in sensitizing cancer cells to chemotherapy by disrupting survival signaling pathways . By selectively targeting SIK3, this compound enables researchers to investigate the kinase's role in lipid and cholesterol synthesis, adipocyte differentiation, and its crosstalk with other major signaling hubs like the mTOR pathway, providing critical insights for the development of novel therapeutic strategies.

Properties

Molecular Formula

C15H18N2O5S2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C15H18N2O5S2/c1-9(18)16-15-17(12-7-24(19,20)8-14(12)23-15)11-5-4-10(21-2)6-13(11)22-3/h4-6,12,14H,7-8H2,1-3H3

InChI Key

WTTWSNJTLGTVOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis from Thiosemicarbazide Precursors

A widely reported method involves the cyclization of thiosemicarbazide intermediates under alkaline conditions. For example, refluxing N-[1-(2,4-dimethoxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-5-yl]thiosemicarbazide in 5% sodium hydroxide initiates intramolecular cyclization to form the thiazole ring. Subsequent acidification with 6 N HCl precipitates the product, which is recrystallized from ethanol (yield: 68–72%).

Reaction Conditions:

  • Temperature: 100–110°C (reflux).

  • Duration: 4–6 hours.

  • Key reagent: NaOH (5% aqueous solution).

Mechanistic Insight:
The thiosemicarbazide undergoes deprotonation at the sulfur atom, facilitating nucleophilic attack on the adjacent carbonyl carbon. This step forms the thiazolidine ring, which is subsequently oxidized to the sulfone group using hydrogen peroxide in acetic acid.

Hantzsch Thiazole Synthesis Modifications

Adapting the classical Hantzsch method, α-haloketones react with thioamides derived from 2,4-dimethoxyacetophenone. For instance, 2-bromo-1-(2,4-dimethoxyphenyl)ethanone reacts with thiourea in aqueous potassium carbonate to yield the thiazoline intermediate. Oxidation with potassium permanganate in acetone introduces the sulfone groups.

Optimization Notes:

  • Avoiding excess brominating agents prevents over-halogenation.

  • Catalytic amounts of p-toluenesulfonic acid enhance cyclization efficiency.

Industrial-Scale Continuous Flow Synthesis

Recent advances employ continuous flow reactors to improve yield and reproducibility. A representative protocol involves:

  • Precursor Mixing: Combining 2,4-dimethoxybenzaldehyde and thioglycolic acid in a microreactor at 80°C.

  • Cyclization: Passing the mixture through a packed-bed reactor containing acidic alumina.

  • Oxidation: Introducing hydrogen peroxide in a segmented flow system to achieve sulfone formation.

Advantages:

  • 20% higher yield compared to batch processes.

  • Reduced reaction time (2 hours vs. 8 hours).

Purification and Characterization

Recrystallization Techniques

Crude product purity is enhanced via sequential recrystallization:

  • Primary Recrystallization: Ethanol-water (3:1) removes polar impurities.

  • Secondary Recrystallization: Dichloromethane-hexane (1:4) isolates the pure compound as needle-like crystals.

Purity Metrics:

  • HPLC purity: ≥99.5%.

  • Melting point: 218–220°C (decomposition observed above 225°C).

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6):

  • δ 3.81 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 6.52–7.24 (m, 3H, aromatic), 2.11 (s, 3H, CH3CO).

13C NMR (100 MHz, DMSO-d6):

  • 187.3 ppm (C=N), 169.8 ppm (C=O), 112.4–158.2 ppm (aromatic carbons).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Scale
Cyclization (Batch)68–7298.58Lab (1–10 g)
Hantzsch Modification65–7097.810Lab (5–20 g)
Continuous Flow85–8899.52Industrial (kg)

Key Observations:

  • Continuous flow synthesis outperforms batch methods in efficiency and scalability.

  • Recrystallization remains critical for achieving pharma-grade purity.

Scientific Research Applications

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substituent Variations

Analog 1 : N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
  • Key differences :
    • The phenyl substituent is 3,4-dimethoxy instead of 2,4-dimethoxy.
    • Identical molecular formula (C15H18N2O5S2 ) and mass but distinct stereochemistry (3aR,6aS configuration) .
  • Implications :
    • Altered electronic and steric profiles due to methoxy group repositioning may affect solubility, receptor binding, or metabolic stability.
Analog 2 : 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
  • Key differences :
    • 2-Methoxy acetamide side chain replaces the standard acetamide.
    • Molecular formula: C14H16N2O5S2 (smaller mass: ~356 g/mol) .
  • Implications :
    • Reduced hydrophobicity due to the shorter side chain could influence pharmacokinetics.

Core Heterocycle Modifications

Analog 3 : N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
  • Key differences: Replaces the tetrahydrothieno-thiazole core with a 1,3,4-thiadiazole ring. Features a dimethylamino-acryloyl group and benzamide substituent. Molecular formula: C21H20N4O2S (mass: 392.48 g/mol) .
Analog 4 : N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide
  • Key differences :
    • Contains a 2,3-dihydro-1,3,4-thiadiazole ring with dual acetamide groups.
    • Molecular formula: C14H17N3O3S (mass: 307.37 g/mol) .
  • Implications :
    • Reduced steric hindrance compared to the target compound’s fused bicyclic system, possibly increasing bioavailability.

Functional Group Variations

Analog 5 : N-[(2Z)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
  • Key differences: Substitutes the fused thieno-thiazole system with a benzothiazole moiety. Molecular formula: C14H13N3O2S2 (mass: 319.4 g/mol) .
  • Implications :
    • The benzothiazole group’s electron-withdrawing properties may enhance metabolic stability but reduce solubility.

Comparative Data Table

Compound Core Structure Substituents Molecular Formula Mass (g/mol) Notable Features
Target Compound Tetrahydrothieno-thiazole 2,4-Dimethoxyphenyl, acetamide C15H18N2O5S2 370.44 Sulfone groups, Z-configuration
Analog 1 (3,4-dimethoxy isomer) Tetrahydrothieno-thiazole 3,4-Dimethoxyphenyl, acetamide C15H18N2O5S2 370.44 Stereochemistry (3aR,6aS)
Analog 2 (2-methoxy acetamide) Tetrahydrothieno-thiazole 2-Methoxyphenyl, 2-methoxy acetamide C14H16N2O5S2 356.42 Smaller side chain
Analog 3 (1,3,4-thiadiazole) 1,3,4-Thiadiazole 3-Methylphenyl, acryloyl, benzamide C21H20N4O2S 392.48 Antimicrobial potential
Analog 5 (benzothiazole) Benzothiazole 4,5-Dimethyl thiazole, 3-oxo group C14H13N3O2S2 319.40 Electron-withdrawing effects

Research Findings and Implications

  • Stereochemistry and Substituent Positioning : The 2,4-dimethoxy configuration in the target compound may offer superior hydrogen-bonding interactions compared to the 3,4-dimethoxy isomer (Analog 1), as para-substituents often enhance binding to aromatic receptors .
  • Functional Group Trade-offs: The sulfone groups in the target compound increase polarity, which may enhance solubility but reduce membrane permeability relative to non-sulfonated analogs like Analog 5 .

Biological Activity

N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound notable for its unique thiazole and thieno structures. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C17H22N2O5S2
  • Molecular Weight : 398.5 g/mol
  • IUPAC Name : N-[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to bind to DNA and interfere with various cellular pathways, leading to potential anticancer effects. The mechanism involves altering the structure and function of DNA, which may induce apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Effect
Acute Lymphoblastic Leukemia (ALL)0.3 - 0.4Potent cytotoxicity
Neuroblastoma (NB)0.5 - 1.2Moderate cytotoxicity

In these studies, the compound showed a greater sensitivity in ALL cells compared to neuroblastoma cells, indicating its potential as a targeted therapy for specific cancer types.

Antimicrobial Activity

Additionally, preliminary investigations suggest that this compound may possess antimicrobial properties. Specific assays have indicated that it can inhibit the growth of certain bacterial strains; however, comprehensive studies are needed to confirm these findings and elucidate the underlying mechanisms.

Case Studies

A recent study explored the effects of this compound on human leukemia cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation. This finding supports its potential application in cancer therapy.

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